5-Amino-N,N-diethyl-2,3-difluoro-4-methylbenzene-1-sulfonamide
Overview
Description
5-Amino-N,N-diethyl-2,3-difluoro-4-methylbenzene-1-sulfonamide, also known as 5-ADFMS, is a chemical compound which has been studied for its potential applications in science and medicine. 5-ADFMS is a sulfonamide, a type of organic compound which is used in the synthesis of various pharmaceuticals. It is a relatively new compound which has only recently been studied for its potential applications.
Scientific Research Applications
5-Amino-N,N-diethyl-2,3-difluoro-4-methylbenzene-1-sulfonamide has been studied for its potential applications in scientific research. It has been used as a catalyst in the synthesis of various pharmaceuticals, including anti-cancer drugs. It has also been used in the synthesis of various other compounds, such as polymers and surfactants. Additionally, it has been studied for its potential applications in the fields of biochemistry and molecular biology.
Mechanism of Action
The mechanism of action of 5-Amino-N,N-diethyl-2,3-difluoro-4-methylbenzene-1-sulfonamide is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the synthesis of proteins. In particular, it is believed to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase may lead to an increase in the levels of acetylcholine in the body, which may have beneficial effects on cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Amino-N,N-diethyl-2,3-difluoro-4-methylbenzene-1-sulfonamide have not yet been fully studied. However, preliminary studies have shown that it may have beneficial effects on cognitive function. In particular, it has been shown to increase the levels of acetylcholine in the body, which may lead to improved memory and learning. Additionally, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain conditions.
Advantages and Limitations for Lab Experiments
The advantages of using 5-Amino-N,N-diethyl-2,3-difluoro-4-methylbenzene-1-sulfonamide in lab experiments include its ease of synthesis and its low cost. Additionally, it has been shown to have beneficial effects on cognitive function, which may be beneficial in the study of certain neurological conditions. The limitations of using 5-Amino-N,N-diethyl-2,3-difluoro-4-methylbenzene-1-sulfonamide in lab experiments include its lack of toxicity data and its lack of long-term safety data.
Future Directions
The potential future directions for 5-Amino-N,N-diethyl-2,3-difluoro-4-methylbenzene-1-sulfonamide include further studies into its biochemical and physiological effects, its potential applications in the treatment of various diseases, and its potential use as a catalyst in the synthesis of various pharmaceuticals. Additionally, further studies into its mechanism of action and its potential side effects are needed. Finally, further studies into its
properties
IUPAC Name |
5-amino-N,N-diethyl-2,3-difluoro-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2N2O2S/c1-4-15(5-2)18(16,17)9-6-8(14)7(3)10(12)11(9)13/h6H,4-5,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXZVLVJMSUNEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C(=C(C(=C1)N)C)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-N,N-diethyl-2,3-difluoro-4-methylbenzene-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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